7,10-o-Ditroc docetaxel

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

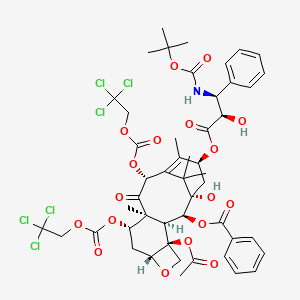

7,10-o-Ditroc Docetaxel is a derivative of docetaxel, a well-known antineoplastic agent used in cancer treatment. This compound is characterized by its complex molecular structure, which includes multiple hydroxyl groups and ester linkages. It is primarily used in research and development settings, particularly for analytical method development and validation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7,10-o-Ditroc Docetaxel involves multiple steps, starting from 10-deacetylbaccatin III. The hydroxyl groups at the C-7 and C-10 positions are protected using allyloxycarbonyl groups. This is followed by esterification with (4S,5R)-2-methoxyphenyl-4-phenyl-1,3-oxazolidine-5-carboxylic acid. The protecting groups are then removed in a single step, and a tert-butyloxycarbonyl group is introduced onto the amino group of (2R,3S)-3-phenylisoserine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as flash chromatography and freeze-drying are commonly employed to purify and stabilize the compound .

Analyse Des Réactions Chimiques

Types of Reactions: 7,10-o-Ditroc Docetaxel undergoes various chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of 7,10-o-Ditroc docetaxel involves several key steps, including the protection of hydroxyl groups on specific carbon atoms followed by condensation reactions with side chains. This process allows for high yields and purity of the final product, making it suitable for both laboratory research and potential industrial applications .

Table 1: Synthesis Steps for this compound

| Step | Description | Conditions |

|---|---|---|

| 1 | Protection of hydroxyl groups at 7 and 10 positions | Use of chloroformic acid-2,2,2-trichloroethyl ester |

| 2 | Condensation with phenylisoserine side chain | Acidic conditions |

| 3 | Deprotection to yield active docetaxel | Acidic treatment |

Clinical Applications in Cancer Therapy

This compound has been studied for its efficacy in treating various cancers, including breast cancer, non-small cell lung cancer, and gastric cancer. Its mechanism involves promoting microtubule assembly and preventing their disassembly, leading to mitotic arrest and subsequent apoptosis of cancer cells.

Case Study: Breast Cancer Treatment

A study demonstrated that patients receiving docetaxel-based chemotherapy showed improved disease-free survival rates compared to those receiving traditional therapies. Specifically, four cycles of docetaxel/cyclophosphamide resulted in a disease-free survival rate of 81% compared to 75% for doxorubicin/cyclophosphamide .

Mechanistic Insights

Research into the cellular mechanisms of this compound has revealed insights into its interaction with microtubules. For instance, studies using MCF-7 breast cancer cells have shown that this compound can induce significant morphological changes in cell organelles as observed through Raman microspectroscopy. This technique allows for real-time monitoring of drug effects at a cellular level .

Table 2: Mechanistic Studies on Docetaxel Derivatives

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Cell Morphology | Raman microspectroscopy | Differentiation between treated and untreated cells |

| Drug Response Quantification | Linear discriminant analysis | Effective quantification of cell-drug interactions |

Future Directions in Research

The ongoing research into this compound focuses on enhancing its therapeutic index while minimizing side effects associated with traditional docetaxel treatments. Investigations are being conducted into novel formulations and delivery mechanisms that could improve bioavailability and targeted delivery to tumor sites.

Potential Areas for Further Study

- Development of combination therapies with other anticancer agents.

- Exploration of nanoparticle-based delivery systems to enhance targeting.

- Long-term toxicity studies to assess safety profiles.

Mécanisme D'action

7,10-o-Ditroc Docetaxel exerts its effects by binding to microtubules, stabilizing them, and preventing their depolymerization. This action inhibits cell division and promotes cell death. The compound specifically targets the M phase of the cell cycle, where it disrupts the formation of the mitotic spindle, leading to apoptosis .

Comparaison Avec Des Composés Similaires

Docetaxel: The parent compound, used widely in cancer treatment.

Paclitaxel: Another taxoid antineoplastic agent with similar mechanisms of action.

Cabazitaxel: A semi-synthetic derivative of docetaxel with improved efficacy against certain cancer types

Uniqueness: 7,10-o-Ditroc Docetaxel is unique due to its specific structural modifications, which enhance its stability and solubility. These modifications also allow for more precise analytical applications and potentially improved therapeutic properties .

Activité Biologique

7,10-o-Ditroc docetaxel is a derivative of the well-known chemotherapeutic agent docetaxel, which belongs to the taxoid family. This compound is primarily recognized for its ability to interfere with microtubule dynamics, a critical process in cell division and proliferation. Understanding the biological activity of this compound is essential for evaluating its potential therapeutic applications and mechanisms of action.

This compound acts as a microtubule stabilizer , inhibiting the normal depolymerization of microtubules. By binding to the β-subunit of tubulin, it promotes the assembly of microtubules and prevents their disassembly. This hyper-stabilization disrupts the dynamic instability necessary for proper mitotic function, leading to abnormal mitotic spindle formation and ultimately inducing apoptosis in cancer cells .

In Vitro Studies

The biological activity of this compound has been evaluated across various cancer cell lines. Notable findings include:

- Cytotoxicity : In studies involving human cancer cell lines such as HCT116 (colorectal adenocarcinoma), KB (epidermal carcinoma), and T24 (bladder carcinoma), this compound exhibited significant cytotoxic effects with IC50 values ranging from 0.3 nM to 8 ng/mL after 96–120 hours of treatment .

- Cell Cycle Arrest : The compound induces prolonged mitotic arrest, leading to apoptosis or permanent mitotic arrest in actively dividing cells. For example, treatment of N417 small cell lung cancer cells with docetaxel at a concentration of 150 ng/mL resulted in a 50% inhibition of cell growth .

Comparative Efficacy

The following table summarizes the IC50 values for various cancer cell lines treated with this compound:

| Cell Line | IC50 Value | Treatment Duration |

|---|---|---|

| KB (Epidermal Carcinoma) | 4 ng/mL | 96–120 hours |

| T24 (Bladder Carcinoma) | 5 ng/mL | 96–120 hours |

| HCT116 (Colorectal) | 7 ng/mL | 96–120 hours |

| OVCA432 (Ovarian) | 0.06 nM | 12 days |

| A2780 (Ovarian) | 0.6 nM | 12 days |

| A2780/cp8 (Ovarian) | 3 nM | 12 days |

Pharmacokinetics and Dynamics

The pharmacokinetic profile of this compound mirrors that of its parent compound, docetaxel. Key pharmacokinetic parameters include:

- Volume of Distribution : Approximately 113 L , indicating extensive tissue distribution.

- Protein Binding : About 94% bound to plasma proteins, predominantly alpha-1-acid glycoprotein and albumin .

- Metabolism : Primarily metabolized by CYP3A4/5 isoenzymes into multiple metabolites .

Clinical Relevance and Case Studies

Clinical studies have demonstrated that docetaxel-based therapies can lead to significant tumor response rates across various cancers. For instance:

- In a phase I trial involving patients with solid tumors treated with docetaxel at doses ranging from 20 mg/m² to 115 mg/m² , dose-dependent increases in tumor response rates were observed .

- A prospective analysis indicated that higher unbound concentrations of docetaxel correlate with increased risk of severe hematological toxicities, emphasizing the importance of monitoring drug levels in clinical settings .

Propriétés

IUPAC Name |

[(1S,2S,3S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H55Cl6NO18/c1-24-28(69-39(61)33(58)32(26-15-11-9-12-16-26)56-40(62)74-43(3,4)5)20-47(65)37(72-38(60)27-17-13-10-14-18-27)35-45(8,36(59)34(31(24)44(47,6)7)71-42(64)68-23-49(53,54)55)29(70-41(63)67-22-48(50,51)52)19-30-46(35,21-66-30)73-25(2)57/h9-18,28-30,32-35,37,58,65H,19-23H2,1-8H3,(H,56,62)/t28-,29-,30+,32-,33+,34+,35+,37-,45+,46-,47+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCVMFMWHTVJTQ-CCONUVRMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H55Cl6NO18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1158.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.